2-(2-methylphenoxy)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide
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Overview
Description
2-(2-methylphenoxy)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenoxy)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide typically involves a multi-step process. One common method includes the following steps :
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a microwave-assisted approach, where commercially available acetonitrile derivatives are treated with DMF-dimethylacetal, followed by hydrazine hydrate and 1,1,3,3-tetramethoxypropane or 2-aryl-substituted malondialdehydes.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group at the desired position.
Attachment of the o-tolyloxy group: This can be done through a nucleophilic substitution reaction, where the o-tolyloxy group is introduced to the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenoxy)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-methylphenoxy)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe for bioimaging applications.
Medicine: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The trifluoromethyl group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Trifluoromethylated compounds: Compounds with trifluoromethyl groups often exhibit enhanced stability and bioactivity.
Uniqueness
2-(2-methylphenoxy)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the o-tolyloxy group and the trifluoromethyl group enhances its potential for diverse applications in various fields .
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2/c1-10-4-2-3-5-12(10)25-9-15(24)21-11-7-20-14-6-13(16(17,18)19)22-23(14)8-11/h2-8H,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHPREYIYBCMNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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